molecular formula C11H7N3O2 B6279852 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152540-11-8

3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6279852
CAS RN: 1152540-11-8
M. Wt: 213.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid (3-CPCA) is a versatile compound that has been used in a variety of scientific research applications due to its diverse range of properties. 3-CPCA is a heterocyclic compound with a five-membered ring structure, consisting of one nitrogen atom, three carbon atoms, and one oxygen atom. It is a colorless, odorless, and non-volatile solid with a melting point of 147-148°C. 3-CPCA is soluble in water, methanol, and ethyl acetate, and it is insoluble in most organic solvents.

Scientific Research Applications

3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoline derivatives, and as a catalyst in the synthesis of polymeric materials. It has also been used as a corrosion inhibitor in metal corrosion studies, and as a fluorescent dye for the detection of metal ions. In addition, 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid has been used as a ligand in the synthesis of coordination complexes, and as a fluorescent probe in the study of biological systems.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to metal ions through coordination bonds, which are formed when the nitrogen atom of the pyrazole ring binds to the metal ion. This binding is believed to be responsible for the corrosion inhibition and fluorescent properties of 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid have not been extensively studied. However, it has been shown to have antioxidant activity in vitro, and it has been shown to inhibit the growth of bacteria in vitro. It has also been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is its versatility. The compound can be used in a variety of research applications, and its properties make it suitable for use in various types of experiments. However, the compound can be toxic in high concentrations, and it should be handled with caution. In addition, the compound is insoluble in many organic solvents, which can limit its use in some applications.

Future Directions

The future directions for the use of 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid in scientific research are numerous. The compound could be used as a reagent in the synthesis of novel heterocyclic compounds, as a corrosion inhibitor in metal corrosion studies, or as a fluorescent probe in the study of biological systems. It could also be used as a ligand in the synthesis of coordination complexes, or as an antioxidant or anti-inflammatory agent in drug discovery and development. Additionally, the compound could be used as a fluorescent dye for the detection of metal ions, or as a catalyst in the synthesis of polymeric materials. Finally, 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid could be further investigated for its potential applications in the fields of agriculture, food science, and environmental science.

Synthesis Methods

3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid can be synthesized in several ways. The most common method involves the reaction of 4-cyanophenol with ethyl pyrazole-4-carboxylate in the presence of a base such as sodium ethoxide. This reaction produces a mixture of 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid and its isomer, 4-cyanophenyl-1H-pyrazole-3-carboxylic acid. The mixture can be separated by column chromatography, and the desired product can be isolated in a pure form.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form 4-cyanophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "4-cyanobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Reaction of 4-cyanobenzaldehyde with hydrazine hydrate in ethanol to form 4-cyanophenylhydrazine.", "Step 2: Reaction of 4-cyanophenylhydrazine with ethyl acetoacetate in ethanol in the presence of a base catalyst to form 3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid.", "Step 3: Isolation and purification of the final product." ] }

CAS RN

1152540-11-8

Product Name

3-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C11H7N3O2

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.